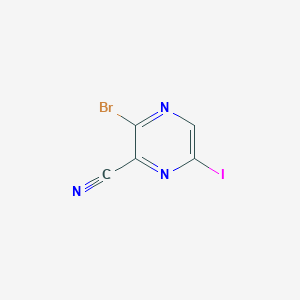

3-Bromo-6-iodopyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15890845

Molecular Formula: C5HBrIN3

Molecular Weight: 309.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5HBrIN3 |

|---|---|

| Molecular Weight | 309.89 g/mol |

| IUPAC Name | 3-bromo-6-iodopyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C5HBrIN3/c6-5-3(1-8)10-4(7)2-9-5/h2H |

| Standard InChI Key | GXVGMTWFNMJPKS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C(=N1)Br)C#N)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Bromo-6-iodopyrazine-2-carbonitrile (C₅HBrIN₃) features a pyrazine core, a six-membered aromatic ring with two nitrogen atoms at the 1- and 4-positions. The substitution pattern includes bromine and iodine at positions 3 and 6, respectively, and a cyano group at position 2. This arrangement creates a sterically and electronically distinct molecule, with halogen atoms influencing both reactivity and intermolecular interactions .

The molecular weight of the compound is approximately 323.88 g/mol, calculated based on isotopic abundances of bromine (79.904 g/mol) and iodine (126.904 g/mol). The cyano group contributes to the compound’s polarity, enhancing its solubility in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Spectroscopic Characterization

While direct spectroscopic data for 3-Bromo-6-iodopyrazine-2-carbonitrile is unavailable, analogs such as 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile (CAS 2043020-03-5) provide insights. For example, the cyano group in similar compounds exhibits a characteristic stretching vibration at ~2,200 cm⁻¹ in infrared spectroscopy . Nuclear magnetic resonance (NMR) spectra typically show deshielded aromatic protons due to electron-withdrawing effects of halogens and the cyano group .

Synthetic Methodologies

Halogenation Strategies

The synthesis of halogenated pyrazines often involves direct halogenation of pyrazine precursors. For instance, iodination and bromination can be achieved using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) under acidic conditions. A related compound, 6-iodobenzo[d]thiazole, was synthesized via diazotization followed by iodide substitution, yielding a 49% isolated product . Similar methods could be adapted for 3-Bromo-6-iodopyrazine-2-carbonitrile by sequential halogenation of a pyrazine-2-carbonitrile precursor.

Transition Metal-Catalyzed Cross-Coupling

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | Pd(OAc)₂, SPhos | 75 | |

| 3-Bromo-5-chloropyrazine | 2-Aminopyrimidylboronic acid | Pd₂(dba)₃ | 72 |

Applications in Medicinal Chemistry

Enzyme Inhibition

Halogenated pyrazines are prominent scaffolds in kinase inhibitor development. For instance, Gonzalez et al. demonstrated that bromochloropyrazine derivatives act as potent mitotic kinase inhibitors, with IC₅₀ values in the nanomolar range . The iodine atom in 3-Bromo-6-iodopyrazine-2-carbonitrile could enhance binding affinity through hydrophobic interactions with enzyme active sites, making it a candidate for targeting oncogenic kinases.

Antibacterial and Antiviral Activity

Pyrazine carbonitriles exhibit broad-spectrum antimicrobial properties. Structural analogs like 3-Amino-6-bromopyridazine (CAS 88497-27-2) have shown inhibitory activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 8–16 µg/mL . The electron-withdrawing cyano group in 3-Bromo-6-iodopyrazine-2-carbonitrile may further modulate bioavailability and target engagement.

Comparative Analysis of Related Compounds

Table 2: Structural and Functional Comparison of Pyrazine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume